molecular formula C8H8OS2 B085839 Dithiocarbonic acid O-phenyl S-methyl ester CAS No. 13509-30-3

Dithiocarbonic acid O-phenyl S-methyl ester

Cat. No.: B085839
CAS No.: 13509-30-3
M. Wt: 184.3 g/mol
InChI Key: XMNKYGGITFGCFE-UHFFFAOYSA-N
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Description

Dithiocarbonic acid O-phenyl S-methyl ester is an organic compound with the molecular formula C8H8OS2 It is characterized by the presence of a phenyl group attached to a sulfur-containing methanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dithiocarbonic acid O-phenyl S-methyl ester typically involves the reaction of phenylmethanethiol with a suitable methylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium hydride to generate the thiolate anion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dithiocarbonic acid O-phenyl S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can occur, where the methanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Dithiocarbonic acid O-phenyl S-methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfur-containing moiety makes it useful in studying sulfur metabolism and related biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dithiocarbonic acid O-phenyl S-methyl ester involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanethiol: Similar in structure but lacks the methanethioate group.

    Methyl phenyl sulfide: Contains a sulfur atom but differs in the arrangement of functional groups.

    Phenylthioacetic acid: Contains a carboxyl group instead of a methanethioate group.

Uniqueness

Dithiocarbonic acid O-phenyl S-methyl ester is unique due to its combination of a phenyl group with a sulfur-containing methanethioate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

13509-30-3

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

O-phenyl methylsulfanylmethanethioate

InChI

InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

XMNKYGGITFGCFE-UHFFFAOYSA-N

SMILES

CSC(=S)OC1=CC=CC=C1

Canonical SMILES

CSC(=S)OC1=CC=CC=C1

Synonyms

Dithiocarbonic acid O-phenyl S-methyl ester

Origin of Product

United States

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